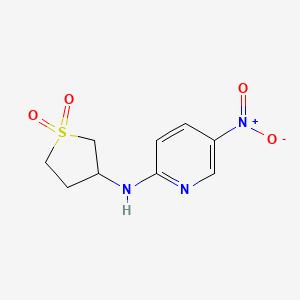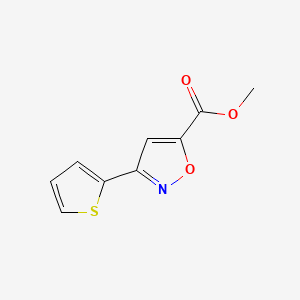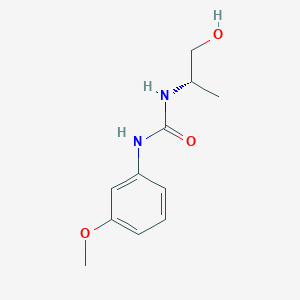
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) is a chemical compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique azepine ring structure, which contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or diamines.
Trifluoroacetate Formation: The final step involves the reaction of the amine with trifluoroacetic anhydride to form the bis(2,2,2-trifluoroacetate) salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely depending on the desired product, but may include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.
科学的研究の応用
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biological Studies: The compound may be used in studies to understand its effects on biological systems, including its potential as an antibacterial or antiviral agent.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which (3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine: The parent compound without the trifluoroacetate groups.
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine hydrochloride: A similar compound with different salt form.
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine sulfate: Another salt form of the parent compound.
Uniqueness
The bis(2,2,2-trifluoroacetate) form of (3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine is unique due to the presence of the trifluoroacetate groups, which can influence its solubility, stability, and reactivity. These properties may make it more suitable for certain applications compared to its analogs.
特性
分子式 |
C11H16F6N2O4 |
|---|---|
分子量 |
354.25 g/mol |
IUPAC名 |
(3S,7S)-7-methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c1-6-3-2-4-7(8)5-9-6;2*3-2(4,5)1(6)7/h2-3,6-7,9H,4-5,8H2,1H3;2*(H,6,7)/t6-,7-;;/m0../s1 |
InChIキー |
KASWJUUBKQMGGZ-JFYKYWLVSA-N |
異性体SMILES |
C[C@H]1C=CC[C@@H](CN1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC1C=CCC(CN1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


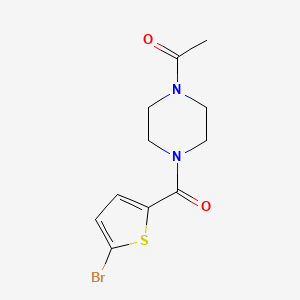

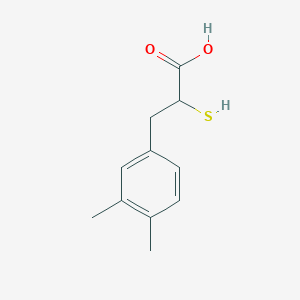
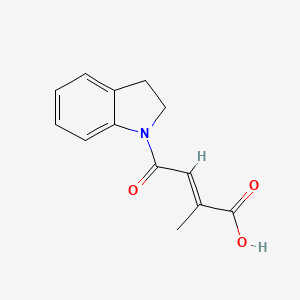




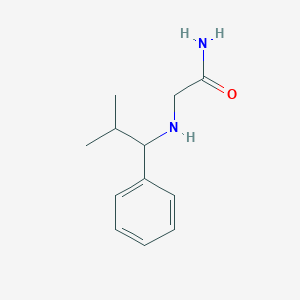
![n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine](/img/structure/B14913027.png)
